2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
Brand Name: Vulcanchem
CAS No.: 388088-83-3
VCID: VC2335282
InChI: InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
SMILES: CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
Molecular Formula: C12H11BrOS
Molecular Weight: 283.19 g/mol

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

CAS No.: 388088-83-3

Cat. No.: VC2335282

Molecular Formula: C12H11BrOS

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone - 388088-83-3

Specification

CAS No. 388088-83-3
Molecular Formula C12H11BrOS
Molecular Weight 283.19 g/mol
IUPAC Name 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
Standard InChI InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
Standard InChI Key BEGKHWMWXSYGJZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
Canonical SMILES CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr

Introduction

Physical and Chemical Properties

Structural Characteristics

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone features a benzothiophene scaffold with methyl substituents at positions 3 and 5, and a bromoethanone functional group at position 2. This specific arrangement creates a molecule with distinct reactivity patterns, particularly due to the presence of the α-bromoketone moiety, which serves as an excellent electrophilic center for various synthetic transformations.

Molecular Information

The detailed molecular properties of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone are presented in Table 1, compiled from authoritative chemical databases.

Table 1: Physical and Chemical Properties of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

PropertyValue
CAS Number388088-83-3
Molecular FormulaC₁₂H₁₁BrOS
Molecular Weight283.18 g/mol
IUPAC Name2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
SMILES NotationCC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
InChI KeyBEGKHWMWXSYGJZ-UHFFFAOYSA-N
PubChem CID2779776
MDL NumberMFCD03407327
Purity (Commercial)≥95%

The compound is commercially available with a typical purity of at least 95%, making it suitable for research and pharmaceutical applications .

Identification and Classification

Chemical Identity

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone belongs to the class of α-bromoketones, which are versatile intermediates in organic synthesis. The compound is known by several synonyms in the chemical literature and commercial catalogs:

  • 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

  • 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone

  • 2-bromo-1-(3,5-dimethylbenzo[b]thiophen-2-yl)ethanone

  • Ethanone, 2-bromo-1-(3,5-dimethylbenzo[b]thien-2-yl)

  • 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one

Structural Analysis

The compound features several key structural elements that define its chemical behavior:

  • A benzothiophene ring system, comprising a benzene ring fused with a thiophene ring

  • Methyl groups at positions 3 and 5, enhancing electron density in the aromatic system

  • A bromoethanone (-COCH₂Br) substituent at position 2 of the thiophene ring

These structural features contribute to the compound's reactivity profile and its utility in synthetic organic chemistry.

Chemical Reactivity and Synthetic Applications

Reactivity Profile

As an α-bromoketone, 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone demonstrates characteristic reactivity patterns that make it valuable in organic synthesis. The primary reactive sites include:

  • The α-bromo functionality, which readily undergoes nucleophilic substitution reactions

  • The carbonyl group, susceptible to various addition reactions

  • The benzothiophene ring system, which can participate in electrophilic aromatic substitution reactions

These reactive centers enable the compound to serve as a versatile building block for the construction of more complex molecular architectures.

Synthetic Utility

The synthetic utility of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is primarily derived from the reactivity of its α-bromoketone functionality. Key synthetic transformations include:

  • Nucleophilic substitution with nitrogen-containing nucleophiles to form amino ketones

  • Reactions with sulfur nucleophiles to form sulfides and related compounds

  • Formation of heterocyclic compounds through cyclization reactions

  • Participation in condensation reactions to form various heterocyclic systems

These transformations make the compound particularly valuable in the synthesis of pharmaceutically relevant molecules and heterocyclic compounds.

Industrial and Research Applications

Pharmaceutical Relevance

Analytical Characterization

Spectroscopic Properties

Analytical characterization of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would display signals for methyl groups, methylene protons adjacent to bromine, and aromatic protons

    • ¹³C-NMR would show characteristic signals for carbonyl carbon, methylene carbon, aromatic carbons, and methyl carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic carbonyl stretching absorption around 1670-1690 cm⁻¹

    • C-H stretching bands for aromatic and aliphatic hydrogens

    • C-Br stretching typically around 550-650 cm⁻¹

  • Mass Spectrometry:

    • Molecular ion peak at m/z 283/285 with characteristic bromine isotope pattern

    • Fragmentation pattern revealing loss of bromine and other structural features

These analytical methods, combined with elemental analysis, provide conclusive identification and purity assessment of the compound.

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